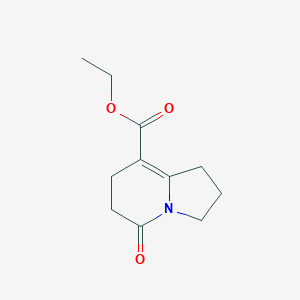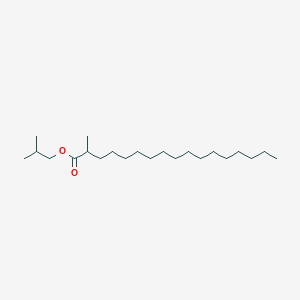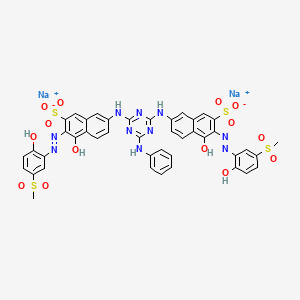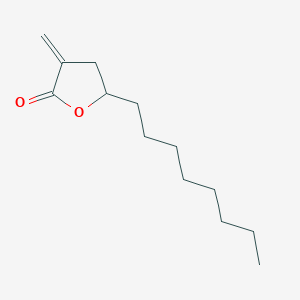![molecular formula C21H20N4 B14472359 Diazene, (4-methylphenyl)[[(4-methylphenyl)hydrazono]phenylmethyl]- CAS No. 70599-89-2](/img/structure/B14472359.png)
Diazene, (4-methylphenyl)[[(4-methylphenyl)hydrazono]phenylmethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diazene, (4-methylphenyl)[[(4-methylphenyl)hydrazono]phenylmethyl]- is an organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a diazene group (-N=N-) linking two aromatic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of diazene, (4-methylphenyl)[[(4-methylphenyl)hydrazono]phenylmethyl]- typically involves the reaction of aniline derivatives with nitrous acid to form diazonium salts, which are then coupled with another aromatic compound. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium intermediate.
Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization and coupling reactions. The process requires precise control of reaction parameters to achieve high yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: Diazene compounds can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the diazene group can yield hydrazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, sulfonic acids, and nitrating agents can be employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Introduction of various functional groups on the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Diazene, (4-methylphenyl)[[(4-methylphenyl)hydrazono]phenylmethyl]- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pigments, polymers, and advanced materials.
Wirkmechanismus
The mechanism of action of diazene, (4-methylphenyl)[[(4-methylphenyl)hydrazono]phenylmethyl]- involves its interaction with molecular targets through the diazene group. This group can undergo reversible isomerization between trans and cis forms, affecting the compound’s binding affinity and activity. The molecular pathways involved may include interactions with enzymes, receptors, and nucleic acids, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Azobenzene: Another azo compound with similar structural features but different substituents.
4-Methoxyazobenzene: Contains a methoxy group instead of a methyl group, leading to different chemical properties.
4-Nitroazobenzene: Contains a nitro group, which significantly alters its reactivity and applications.
Uniqueness: Diazene, (4-methylphenyl)[[(4-methylphenyl)hydrazono]phenylmethyl]- is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other azo compounds.
Eigenschaften
CAS-Nummer |
70599-89-2 |
|---|---|
Molekularformel |
C21H20N4 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
N'-(4-methylanilino)-N-(4-methylphenyl)iminobenzenecarboximidamide |
InChI |
InChI=1S/C21H20N4/c1-16-8-12-19(13-9-16)22-24-21(18-6-4-3-5-7-18)25-23-20-14-10-17(2)11-15-20/h3-15,22H,1-2H3 |
InChI-Schlüssel |
PZISOKZWPDKAKI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NN=C(C2=CC=CC=C2)N=NC3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




stannane](/img/structure/B14472292.png)


![Ethyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate](/img/structure/B14472307.png)
![N-[2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethylidene]hydroxylamine](/img/structure/B14472311.png)





![7-(Furan-3-yl)-9-methyl-6,16-dioxatetracyclo[8.7.0.01,14.04,9]heptadec-13-ene-5,15-dione](/img/structure/B14472360.png)
![Ethyl 2-[(cyanomethyl)sulfanyl]propanoate](/img/structure/B14472364.png)
